molecular formula C14H15N3O4 B2897722 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 887872-51-7

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2897722
CAS No.: 887872-51-7
M. Wt: 289.291
InChI Key: DKSPWOPQZFOKDQ-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxin ring fused with an oxadiazole ring, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . For example, if it contains reactive functional groups, it might be hazardous to handle .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were a drug candidate, future research might focus on optimizing its pharmacological properties .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide has shown to interact with enzymes and proteins. It has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . The nature of these interactions is yet to be fully understood.

Cellular Effects

It has been observed to have antibacterial potential, inhibiting biofilm growth in Escherichia coli and Bacillus subtilis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common method begins with the reaction of 1,4-benzodioxane-6-amine with a suitable acylating agent to form an intermediate. This intermediate is then subjected to cyclization with a reagent such as hydrazine hydrate to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPWOPQZFOKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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